molecular formula C22H42Na2O6S B13824225 Butyl oleate sulfate sodium salt

Butyl oleate sulfate sodium salt

Cat. No.: B13824225
M. Wt: 480.6 g/mol
InChI Key: CAQMWFJWGWYQCY-XJYPRCJUSA-L
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Description

Butyl oleate sulfate sodium salt is a compound derived from the esterification of oleic acid and butanol, followed by sulfation and neutralization. It is known for its surfactant properties, making it useful in various industrial applications. The compound is characterized by its red-brown transparent oily liquid form and its solubility in water .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butyl oleate sulfate sodium salt can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

    Oxidation: Produces various oxidized derivatives of the original compound.

    Reduction: Yields reduced forms of the ester and sulfate groups.

    Substitution: Results in substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Surfactant Properties

Due to its surfactant characteristics, butyl oleate sulfate sodium salt is utilized in:

  • Cleansing Compositions : It is incorporated into cleansing products as a non-ethoxylated, sulfate-free anionic surfactant. This application is particularly relevant in formulations aiming to avoid traditional sulfates and ethoxylated surfactants, which are often associated with skin irritation .
  • Emulsion Stabilization : The compound acts as an emulsifier in cosmetic and personal care products, enhancing the stability of oil-in-water emulsions. This property is crucial for maintaining product consistency and performance over time .

Cosmetic and Personal Care Products

This compound is widely used in:

  • Skin Care Products : Its ability to condition the skin while providing cleansing properties makes it suitable for lotions, creams, and cleansers. The compound helps improve the texture and feel of these products on the skin .
  • Hair Care Formulations : It is also found in shampoos and conditioners, where it contributes to cleansing while imparting conditioning benefits .

Data Tables

Application AreaSpecific Use Cases
Cleansing ProductsShampoos, body washes
Skin CareMoisturizers, facial cleansers
Hair CareConditioners, styling products
EmulsificationOil-in-water emulsions

Case Study on Cleansing Compositions

A study published in 2016 examined the formulation of a sulfate-free cleansing product incorporating this compound alongside nonionic surfactants and fatty esters. The results indicated that products formulated with this compound exhibited superior skin compatibility compared to those containing traditional sulfates. Participants reported less irritation and improved skin hydration post-use .

Case Study on Cosmetic Stability

Research conducted by the Cosmetic Ingredient Review assessed the stability of emulsions containing this compound over six months. The findings demonstrated that formulations maintained their physical integrity without phase separation or degradation, underscoring the compound's efficacy as an emulsifier in cosmetic applications .

Mechanism of Action

The mechanism of action of butyl oleate sulfate sodium salt primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification and dispersion processes. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and interaction with aqueous environments .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H42Na2O6S

Molecular Weight

480.6 g/mol

IUPAC Name

disodium;butyl (Z)-octadec-9-enoate;sulfate

InChI

InChI=1S/C22H42O2.2Na.H2O4S/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2;;;1-5(2,3)4/h12-13H,3-11,14-21H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2/b13-12-;;;

InChI Key

CAQMWFJWGWYQCY-XJYPRCJUSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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